K-7174 dihydrochloride mechanism of action
K-7174 dihydrochloride mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of K-7174 Dihydrochloride (B599025)
Executive Summary
K-7174 dihydrochloride is an orally active, homopiperazine-derived small molecule with a multifaceted mechanism of action, positioning it as a compound of significant interest in preclinical cancer research.[1][2] Initially identified as an inhibitor of GATA transcription factors, further research has elucidated its potent activity as a proteasome inhibitor.[2][3] This dual-inhibitory capability is context-dependent, with its primary therapeutic action varying between different cancer types. In hematological malignancies such as multiple myeloma, K-7174 functions predominantly as a proteasome inhibitor, demonstrating efficacy even in models resistant to conventional therapies like bortezomib (B1684674).[2][4] Its mechanism in this context involves a unique signaling cascade leading to the downregulation of class I histone deacetylases (HDACs).[1][2][4] In contrast, its activity in prostate cancer is more closely linked to the inhibition of GATA2, a critical driver of androgen receptor (AR) signaling.[2] This technical guide provides a comprehensive overview of K-7174's mechanisms of action, supported by quantitative data and detailed experimental protocols.
Dual and Context-Dependent Mechanism of Action
K-7174 exhibits a complex pharmacological profile, acting as both a GATA inhibitor and a proteasome inhibitor.[2] The predominance of one mechanism over the other appears to be dependent on the specific cellular context and cancer type being studied.
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Proteasome Inhibition : K-7174's action as a proteasome inhibitor is distinct from that of bortezomib.[1][4] It has been shown to inhibit all three catalytic subunits of the 20S proteasome: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like).[5][6] This broad activity may contribute to its ability to overcome bortezomib resistance, particularly in cases involving mutations in the β5 subunit.[4][5] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, inducing proteotoxic stress and triggering apoptosis, a mechanism to which cancer cells are especially sensitive.[5][6]
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GATA Transcription Factor Inhibition : K-7174 was also identified as an inhibitor of the GATA family of transcription factors.[3][7][8] It has been shown to inhibit the DNA binding activity of GATA dose-dependently.[8][9] This activity is particularly relevant in prostate cancer, where K-7174 decreases the stability of GATA2 protein, which in turn suppresses the expression of the androgen receptor (AR), a key factor in prostate cancer growth.[2]
Signaling Pathways
The downstream effects of K-7174 are best understood through its distinct signaling pathways in different cancer models.
In Multiple Myeloma: Proteasome Inhibition Pathway
In multiple myeloma, the anticancer activity of K-7174 is primarily driven by its role as a proteasome inhibitor, which initiates a caspase-8-dependent signaling cascade.[1][2] This pathway leads to the degradation of the transcription factor Sp1, a key transactivator of class I HDACs. The resulting transcriptional repression of HDAC1, HDAC2, and HDAC3 leads to histone hyperacetylation and cytotoxicity.[1][4][10][11]
In Prostate Cancer: GATA2 Inhibition Pathway
In prostate cancer models, K-7174's efficacy is linked to its inhibition of GATA2. By reducing GATA2 protein stability, K-7174 effectively suppresses the expression of the androgen receptor (AR), thereby inhibiting tumor growth which is often dependent on AR signaling.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies of K-7174.
Table 1: In Vitro Inhibitory Activities
| Target Pathway | Assay Type | Endpoint | Cell Line/System | IC50 / Effective Concentration | Reference |
| GATA | Cellular Assay | Suppression of TNFα-induced VCAM-1 mRNA expression | HUVEC | 9 µM | [8][9][12] |
| GATA | Cellular Assay | Suppression of VCAM-1 protein expression | HUVEC | 14 µM | [8][9][12] |
| GATA | Biochemical Assay (EMSA) | Inhibition of GATA DNA binding activity | - | 2.5-30 µM (Dose-dependent inhibition) | [8][9][12] |
| Proteasome | Enzymatic Assay | Inhibition of 20S proteasome catalytic activities | In vitro | Dose-dependent inhibition observed | [9] |
| Cytotoxicity | Cell Growth Assay | Inhibition of multiple myeloma cell growth | MM cells | 0-25 µM | [8][12] |
Table 2: In Vivo Efficacy in Murine Myeloma Xenograft Model
| Administration Route | Dosage | Schedule | Outcome | Reference |
| Intraperitoneal (i.p.) | 75 mg/kg | Once daily for 14 days | Inhibited tumor growth, but with significant body weight reduction. | [8] |
| Oral (p.o.) | 50 mg/kg | Once daily for 14 days | Effective anti-myeloma activity; more potent than intraperitoneal injection. | [1][8][13] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of K-7174.[14]
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Cell Seeding : Seed multiple myeloma cells (e.g., RPMI 8226, U266) in 96-well plates at a density of 1 x 10⁴ cells/well.[14]
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Treatment : After 24 hours, treat the cells with various concentrations of K-7174 (e.g., 0-25 µM) or a vehicle control (e.g., DMSO).[2][14]
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Incubation : Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.[2][14]
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MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[14]
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Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[2]
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Measurement : Read absorbance at a wavelength of 570 nm using a microplate reader.[2]
Western Blot Analysis
Used to detect changes in protein levels (e.g., HDACs, Sp1, GATA2).[2][14]
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Cell Lysis : Treat cells with K-7174 for the desired time, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5][14]
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Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.[5][14]
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Gel Electrophoresis : Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.[5][14]
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Protein Transfer : Transfer the separated proteins to a PVDF membrane.[5][14]
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Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5][14]
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Primary Antibody Incubation : Incubate the membrane with primary antibodies (e.g., against HDAC1, Sp1, GATA2, GAPDH) overnight at 4°C.[2][14]
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Secondary Antibody Incubation : Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5][14]
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Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5][14]
Apoptosis (Annexin-V) Assay
This flow cytometry-based assay quantifies the induction of apoptosis.[2]
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Cell Treatment : Culture cells with K-7174 or vehicle control for a specified time (e.g., 48 hours).[2]
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Harvesting : Harvest cells and wash with cold PBS.[2]
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Staining : Resuspend cells in Annexin-V binding buffer and add FITC-conjugated Annexin-V and propidium (B1200493) iodide (PI).[2]
-
Incubation : Incubate in the dark at room temperature for 15 minutes.[2]
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Analysis : Analyze the cells by flow cytometry. Annexin-V positive, PI-negative cells are considered to be in the early stages of apoptosis.[2]
In Vivo Subcutaneous Myeloma Xenograft Model
This protocol assesses the anti-tumor activity of K-7174 in an animal model.[1]
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Cell Preparation : Culture human multiple myeloma cell lines (e.g., RPMI8226).[1]
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Animal Model : Use immunocompromised mice (e.g., NOD/SCID).[1][2]
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Tumor Implantation : Subcutaneously inoculate 1 x 10⁷ to 3 x 10⁷ myeloma cells into the flank of each mouse.[1][13]
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Tumor Growth : Allow tumors to develop to a measurable size (e.g., 100-500 mm³).[1]
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Drug Administration :
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Monitoring : Measure tumor volume regularly (e.g., twice weekly) using calipers (Volume = length × width²/2). Monitor animal body weight as an indicator of toxicity.[2]
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Analysis : At the end of the study, compare tumor volumes between the treated and control groups using an appropriate statistical test.[1]
Experimental and Troubleshooting Workflow Visualization
The following diagram illustrates a general workflow for investigating potential cellular resistance to K-7174, focusing on the Sp1/HDAC pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. K-7174 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
